molecular formula C16H25N3O5 B12949404 5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No.: B12949404
M. Wt: 339.39 g/mol
InChI Key: XSGYEOKDTLXZNH-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxyethyl group attached to a pyrazolopyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including the use of efficient catalysts and environmentally friendly solvents, is crucial for achieving high yields and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H25N3O5

Molecular Weight

339.39 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 1-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H25N3O5/c1-5-23-14(21)13-11-10-18(15(22)24-16(2,3)4)7-6-12(11)19(17-13)8-9-20/h20H,5-10H2,1-4H3

InChI Key

XSGYEOKDTLXZNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OC(C)(C)C)CCO

Origin of Product

United States

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